N-[2-(4-propylphenoxy)ethyl]nonanamide
Description
N-[2-(4-Propylphenoxy)ethyl]nonanamide is a synthetic amide derivative characterized by a nonanamide chain linked to a 4-propylphenoxyethyl group. The 4-propylphenoxyethyl moiety may influence lipophilicity and receptor binding kinetics compared to other nonanamide derivatives.
Properties
IUPAC Name |
N-[2-(4-propylphenoxy)ethyl]nonanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-11-20(22)21-16-17-23-19-14-12-18(10-4-2)13-15-19/h12-15H,3-11,16-17H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOBKXGIMQBECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCCOC1=CC=C(C=C1)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-propylphenoxy)ethyl]nonanamide typically involves the reaction of nonanoic acid with 2-(4-propylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-propylphenoxy)ethyl]nonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-propylphenoxy)ethyl]nonanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-propylphenoxy)ethyl]nonanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Nonivamide (PAVA)
Structure: N-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide. Key Features:
- A vanillyl group (4-hydroxy-3-methoxy substitution) critical for TRPV1 activation.
- Used in pepper spray due to its potent irritant effects .
Activity : - LC50 of 1 µM in TRPV1-overexpressing cells, indicating high cytotoxicity .
- Binding to TRPV1 is driven by hydrogen bonding between the 4-OH group and Trp549, with the 3-MeO group stabilizing interactions in the "hole-A" pocket .
Comparison : - Unlike PAVA, the target compound lacks the 3-methoxy and 4-hydroxy groups, which may reduce TRPV1 affinity but improve metabolic stability.
N-(4-Hydroxyphenyl)nonanamide
Structure : Single hydroxyl substitution on the phenyl ring.
Key Features :
- Activity:
- LC50 >30 µM in TRPV1-OE cells, indicating significantly lower toxicity than PAVA .
Comparison : - The absence of the 3-methoxy group in the target compound may similarly reduce cytotoxicity. However, the phenoxyethyl linker in the target compound could enhance conformational flexibility compared to the direct benzyl linkage in N-(4-hydroxyphenyl)nonanamide.
Glyceryl Nonivamide
Structure: N-[[4-(2,3-Dihydroxypropyl)-3-methoxyphenyl]methyl]nonanamide. Key Features:
N-[2-(3,4-Dihydroxyphenyl)ethyl]nonanamide
Structure : Ethyl linker with 3,4-dihydroxyphenyl group.
Key Features :
- Catechol moiety enhances antioxidant capacity and metal chelation .
Comparison : - The dihydroxy groups in this analog contrast with the non-polar propylphenoxy group in the target compound, implying divergent biological roles (e.g., antioxidant vs.
Research Findings and Implications
- TRPV1 Activation : The 3-methoxy and 4-hydroxy groups in PAVA are critical for TRPV1 binding . Their absence in the target compound suggests weaker agonism but possibly reduced neurotoxicity.
- Cytotoxicity: Bulky alkyl chains (e.g., propylphenoxy) may lower cytotoxicity compared to methoxy/hydroxy analogs, as seen in N-(3-methoxybenzyl)nonanamide (LC50 >30 µM) .
- Synthetic Feasibility: Similar nonanamide derivatives are synthesized via amidation or nucleophilic substitution (e.g., ), suggesting viable routes for the target compound’s production.
Q & A
Q. What are the established synthetic routes for N-[2-(4-propylphenoxy)ethyl]nonanamide, and what are their respective yields and purity outcomes?
- Methodological Answer : Synthesis typically involves coupling a nonanoyl chloride derivative with a phenoxyethylamine intermediate. For example, in analogous compounds (e.g., N-(3-methoxybenzyl)nonanamide), reactions under nitrogen with catalysts like DABCO and solvents such as MTBE yield products at ~55% efficiency after purification via flash chromatography . Key parameters include:
- Temperature : Room temperature for stability of reactive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., MTBE) to enhance nucleophilic substitution.
- Purification : Column chromatography (acetone/hexane gradients) to isolate the amide product.
Purity (>95%) is confirmed via HPLC, with yields often limited by steric hindrance from the 4-propylphenoxy group.
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 0.9–1.6 ppm (propyl and nonanoyl alkyl chains), δ 4.1–4.3 ppm (ethyleneoxy group), and δ 6.8–7.2 ppm (aromatic protons) confirm connectivity.
- ¹³C NMR : Carbonyl resonance at ~170 ppm (amide C=O) and aromatic carbons at 115–155 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) at m/z 348.25 (calculated for C₂₀H₃₁NO₂).
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II) validate the functional groups .
Advanced Research Questions
Q. What experimental strategies are recommended for investigating the structure-activity relationship (SAR) of this compound with TRPV1 receptors?
- Methodological Answer :
- Calcium Flux Assays : Measure TRPV1 activation using HEK293 cells transfected with the receptor. Compare dose-response curves (IC₅₀) against reference agonists (e.g., capsaicin) .
- Molecular Modeling : Dock the compound into TRPV1’s ligand-binding site (e.g., homology models based on PDB 3J5R). Key interactions include:
- Hydrogen bonding between the amide NH and Glu513.
- Hydrophobic contacts of the propylphenoxy group with Trp549 and Tyr511 .
- Mutagenesis Studies : Validate binding hypotheses by mutating residues (e.g., Trp549Ala) and testing activity loss.
Q. How can conflicting data regarding the compound's biological activity be systematically addressed in pharmacological studies?
- Methodological Answer :
- Dose-Response Reproducibility : Perform assays in triplicate across multiple cell lines (e.g., TRPV1-overexpressing vs. primary cells) to rule out cell-type-specific effects .
- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP-mediated degradation (e.g., CYP2C19/1A2 involvement in detoxification) .
- Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS for quantification, patch-clamp electrophysiology for functional confirmation) to resolve discrepancies between calcium flux and cytotoxicity data .
Q. What are the critical considerations for designing toxicity studies for this compound in preclinical models?
- Methodological Answer :
- In Vitro Screening : Assess reactive oxygen species (ROS) generation in lung cell lines (e.g., A549) using DCFH-DA probes, as phenoxyethylamides may induce oxidative stress .
- In Vivo Models : Administer the compound to rodents at escalating doses (1–100 mg/kg) and monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity).
- Metabolite Profiling : Identify toxic metabolites (e.g., hydroxylated derivatives) via UPLC-QTOF-MS to guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
